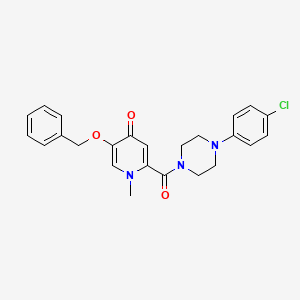

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Description

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O3/c1-26-16-23(31-17-18-5-3-2-4-6-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-9-7-19(25)8-10-20/h2-10,15-16H,11-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBSYYIHUUHQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, identified by its CAS number 1021249-14-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 437.9 g/mol. The structure features a benzyloxy group, a piperazine moiety, and a chlorophenyl substituent, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 437.9 g/mol |

| CAS Number | 1021249-14-8 |

The biological activity of this compound is believed to be mediated through various pathways:

Neuroprotective Properties

A study evaluating derivatives of similar structures indicated that compounds with piperazine components exhibit significant MAO-B inhibitory activity, which is crucial for the treatment of PD. For instance, one derivative showed an IC50 of 0.062 µM against MAO-B, suggesting that structural modifications can enhance efficacy .

Antimicrobial Activity

While direct studies on this compound are sparse, piperazine derivatives are often explored for their antibacterial properties. A related compound exhibited promising results against Mycobacterium tuberculosis, indicating that this class may hold potential as antimicrobial agents .

Case Studies

Case studies involving similar compounds highlight their therapeutic potential:

- Parkinson's Disease : Derivatives with similar piperazine rings have been shown to protect neurons from oxidative damage and reduce neuroinflammation, making them candidates for further development in treating neurodegenerative disorders .

- Tuberculosis Treatment : Research into piperazine-based compounds has yielded promising results against Mycobacterium tuberculosis, with certain derivatives demonstrating significant inhibitory concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Differences

- Piperazine vs. Hydroxymethyl/Chloromethyl Groups :

The piperazine-carbonyl group in the target compound likely enhances solubility and receptor interaction (e.g., serotonin/dopamine receptors due to piperazine’s prevalence in CNS drugs) compared to the hydroxymethyl or chloromethyl groups in IIb and 3. The latter are primarily intermediates or antioxidants . - Nitroimidazole Derivatives (e.g., 13b) :

Substitution with a nitroimidazole-methyl group confers anti-HIV and antiproliferative activity, absent in the target compound. The nitro group facilitates redox cycling, contributing to cytotoxicity . - This contrasts with the target compound’s inferred receptor-targeting profile .

Physicochemical and Spectroscopic Comparisons

- IR/NMR Data :

- The target compound’s carbonyl (C=O) and piperazine N-H stretches would appear near 1620 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H), similar to compound 13b .

- ¹H-NMR would show benzyloxy protons as a multiplet at δ 7.37–7.41 ppm, methyl groups at δ 3.61–3.71 ppm, and piperazine protons as broad signals near δ 2.5–3.5 ppm .

Q & A

Basic Synthesis and Characterization

Q1: What are the critical considerations for designing a multi-step synthesis protocol for 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one? A:

- Key Steps :

- Condensation : Use 4-hydroxyacetophenone derivatives with alkyl bromides to form intermediates (e.g., 4-alkoxyacetophenone analogs) .

- Vilsmeier-Haack-Arnold Formylation : Employ POCl₃/DMF for ring-closing formylation to generate pyrazole-carbaldehyde intermediates .

- Coupling Reactions : Barbituric acid or thiobarbituric acid in refluxing EtOH/H₂O (4:1) facilitates final product formation .

- Troubleshooting : Monitor reaction progress via TLC (e.g., Rf values in ethyl acetate/hexane systems) and optimize stoichiometry to minimize side products like unreacted hydrazines .

Advanced Structural Analysis

Q2: How can computational modeling and experimental spectroscopy resolve ambiguities in the compound’s piperazine-carbonyl-pyridinone conformation? A:

- Methodology :

- DFT Calculations : Compare calculated IR/NMR spectra (e.g., B3LYP/6-31G* basis set) with experimental data to validate the keto-enol tautomerism of the pyridin-4(1H)-one moiety .

- X-ray Crystallography : Resolve spatial arrangements of the benzyloxy and 4-chlorophenyl groups (e.g., dihedral angles between aromatic rings) .

- Data Interpretation : Contradictions in spectral data (e.g., unexpected carbonyl stretching frequencies) may arise from solvent polarity effects or hydrogen bonding .

Reactivity and Functionalization

Q3: What strategies enable selective functionalization of the piperazine-carbonyl moiety for SAR studies? A:

- Approaches :

- Challenges : Competing reactions at the pyridinone oxygen require protecting groups (e.g., benzyl for O-protection) .

Pharmacological Mechanism Validation

Q4: How can researchers reconcile discrepancies in receptor binding assays for this compound? A:

- Experimental Design :

- Cell-Based Assays : Use HEK293 cells transfected with 5-HT₁A or D₂ receptors to quantify antagonism via cAMP modulation .

- Control Experiments : Compare with reference ligands (e.g., ketanserin for 5-HT₂A) to validate specificity .

- Data Contradictions : Variations in IC₅₀ values may stem from differences in membrane preparation (e.g., GPCR density) or assay temperature .

Analytical Method Development

Q5: What HPLC/MS conditions optimize purity analysis and impurity profiling? A:

- Chromatography :

- MS Detection : ESI+ mode with m/z 480.1 [M+H]⁺ for the parent ion and m/z 352.0 for the debenzylated byproduct .

Stability and Degradation Pathways

Q6: How does the compound degrade under accelerated stability conditions (40°C/75% RH)? A:

- Major Degradants :

- Mitigation : Lyophilization or storage under nitrogen atmosphere reduces degradation .

Cross-Disciplinary Applications

Q7: Can this compound serve as a precursor for marine natural product analogs with antitrypanosomal activity? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.